molecular formula C14H21IO3 B6201612 ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2694734-55-7

ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No. B6201612
CAS RN: 2694734-55-7
M. Wt: 364.2
InChI Key:
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Description

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (ECPC) is an organic compound that has been studied for its potential applications in the fields of medicine and biochemistry. ECPC has a unique chemical structure, containing a cyclic ether, a cyclopentyl group, and an iodomethyl group. It is a white crystalline solid at room temperature and is soluble in polar organic solvents. ECPC has been studied for its potential use in the development of new drugs and biocatalysts, as well as its potential applications in the fields of medicine and biochemistry.

Scientific Research Applications

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been studied for its potential applications in the fields of medicine and biochemistry. In particular, ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been studied for its potential use in the development of new drugs and biocatalysts. ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been found to be a powerful inhibitor of the enzyme, cytochrome P450, which is involved in the metabolism of many drugs. ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has also been studied for its potential use in the development of new drugs for the treatment of cancer, as it has been found to inhibit the growth of certain types of cancer cells. Additionally, ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been studied for its potential use in the development of new biocatalysts, as it has been found to be a powerful inhibitor of the enzyme, cytochrome P450.

Mechanism of Action

The mechanism of action of ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is not fully understood, however, it has been proposed that ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate inhibits the enzyme, cytochrome P450, which is involved in the metabolism of many drugs. ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been found to bind to the active site of cytochrome P450, thus inhibiting its activity. Additionally, ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been found to inhibit the growth of certain types of cancer cells, suggesting that it may have an anti-cancer effect.
Biochemical and Physiological Effects
ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been studied for its potential biochemical and physiological effects. ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been found to inhibit the enzyme, cytochrome P450, which is involved in the metabolism of many drugs. Additionally, ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been found to inhibit the growth of certain types of cancer cells, suggesting that it may have an anti-cancer effect. ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has also been found to have anti-inflammatory and anti-oxidant effects, suggesting that it may be useful in the treatment of certain inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate in laboratory experiments include its low toxicity, its water solubility, and its ability to inhibit the enzyme, cytochrome P450. Additionally, ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been found to have anti-inflammatory and anti-oxidant effects, suggesting that it may be useful in the treatment of certain inflammatory disorders. The main limitation of using ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate in laboratory experiments is its lack of specificity, as it has been found to inhibit other enzymes in addition to cytochrome P450.

Future Directions

There are a number of potential future directions for the use of ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate. One potential direction is the development of new drugs that utilize ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate as an active ingredient. Additionally, ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate could be used to develop new biocatalysts for the production of pharmaceuticals and other compounds. Additionally, ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate could be used to develop new treatments for cancer, as it has been found to inhibit the growth of certain types of cancer cells. Finally, ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate could be used to develop new treatments for inflammatory disorders, as it has been found to have anti-inflammatory and anti-oxidant effects.

Synthesis Methods

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be synthesized through a number of methods. The most common method is the reaction of ethyl 3-cyclopentyl-1-iodo-2-oxabicyclo[2.1.1]hexane-4-carboxylate (ECPI) with sodium iodide in acetone. This reaction produces ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate and sodium acetate. Another method involves the reaction of ethyl 3-cyclopentyl-1-iodo-2-oxabicyclo[2.1.1]hexane-4-carboxylate with sodium borohydride in dichloromethane. This reaction produces ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate and sodium chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate' involves the following steps: (1) synthesis of 3-cyclopentyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, (2) conversion of the carboxylic acid to the corresponding acid chloride, (3) reaction of the acid chloride with ethyl alcohol to form the ester, (4) iodination of the methyl group using iodine and a suitable oxidizing agent.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Ethylene glycol", "Thionyl chloride", "Ethyl alcohol", "Iodine", "Sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of 3-cyclopentyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid by Diels-Alder reaction of cyclopentadiene with maleic anhydride in the presence of ethylene glycol as a solvent and catalyst.", "Step 2: Conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride.", "Step 3: Reaction of the acid chloride with ethyl alcohol in the presence of a base such as pyridine to form the ester.", "Step 4: Iodination of the methyl group using iodine and a suitable oxidizing agent such as sodium hydroxide to form the final product, 'ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate'." ] }

CAS RN

2694734-55-7

Molecular Formula

C14H21IO3

Molecular Weight

364.2

Purity

95

Origin of Product

United States

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